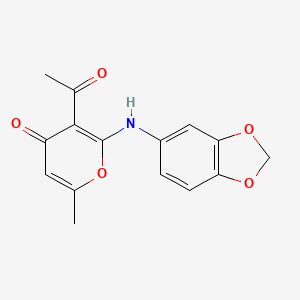
3-(4-Amino-5-fluoro-2-oxo-2H-pyrimidin-1-yl)-propionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-amino-5-fluoro-2-oxo-1,2-dihydropyrimidin-1-yl)propanoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom, an amino group, and a pyrimidine ring, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-amino-5-fluoro-2-oxo-1,2-dihydropyrimidin-1-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of the pyrimidine ring, followed by the introduction of the amino and fluoro groups through nucleophilic substitution reactions. The final step often involves esterification to form the methyl ester group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-amino-5-fluoro-2-oxo-1,2-dihydropyrimidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the amino or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 3-(4-amino-5-fluoro-2-oxo-1,2-dihydropyrimidin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-(4-amino-5-fluoro-2-oxo-1,2-dihydropyrimidin-1-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)propanoate
- Methyl 3-(4-amino-5-bromo-2-oxo-1,2-dihydropyrimidin-1-yl)propanoate
Uniqueness
Methyl 3-(4-amino-5-fluoro-2-oxo-1,2-dihydropyrimidin-1-yl)propanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications compared to its chloro or bromo analogs.
Propiedades
Número CAS |
374106-34-0 |
|---|---|
Fórmula molecular |
C8H10FN3O3 |
Peso molecular |
215.18 g/mol |
Nombre IUPAC |
methyl 3-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C8H10FN3O3/c1-15-6(13)2-3-12-4-5(9)7(10)11-8(12)14/h4H,2-3H2,1H3,(H2,10,11,14) |
Clave InChI |
XEHYZCIJESBTCO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCN1C=C(C(=NC1=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11508073.png)
![4-[5-(3-Nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11508078.png)
![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11508081.png)

![N-[2-(2-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide](/img/structure/B11508088.png)
![4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]morpholine](/img/structure/B11508089.png)
![ethyl 5-methyl-1-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11508097.png)
![1-(2-Methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B11508119.png)
![1-(1-{4-[chloro(difluoro)methoxy]phenyl}-3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)urea](/img/structure/B11508124.png)


![3,3-Dimethyl-1-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-3,4-dihydroisoquinoline](/img/structure/B11508141.png)
![methyl [(4E)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B11508142.png)
![8-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11508150.png)
